

In-Depth Technical Guide: Tris(2-butyloxyethyl)phosphate-d27

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(2-butyloxyethyl)phosphate-d27**, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, Tris(2-butyloxyethyl)phosphate (TBEP). TBEP is a widely used organophosphate ester with applications as a flame retardant and plasticizer.[1] Due to its prevalence, there is a growing need to monitor its presence in various environmental and biological matrices, making the use of a stable isotope-labeled internal standard like **Tris(2-butyloxyethyl)phosphate-d27** essential for reliable analytical results.

Core Compound Data

Tris(2-butyloxyethyl)phosphate-d27 is the deuterium-labeled analog of TBEP. While there is no specific CAS number for the deuterated form, the unlabeled compound is identified by CAS number 78-51-3.[1][2][3][4] The key properties of both the deuterated and unlabeled compounds are summarized below.



Property	Tris(2- butyloxyethyl)phosphate- d27	Tris(2- butyloxyethyl)phosphate
CAS Number	-	78-51-3[2]
Molecular Formula	C18H12D27O7P[1][2]	C18H39O7P[5]
Molecular Weight	425.64 g/mol [1][2]	398.47 g/mol
Synonyms	TBEP-d27, TBEOP-d27[3]	TBEP, Phosflex T-BEP[5]
Purity	>95% (GC)[2]	Varies by supplier
Format	Neat or in solution (e.g., 100 μg/mL in isooctane)[3]	Liquid[5]
Storage Temperature	+4°C[2]	Ambient (>5 °C)[4]

Application in Quantitative Analysis

The primary application of **Tris(2-butyloxyethyl)phosphate-d27** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of TBEP. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, chromatography, and ionization. This co-elution allows for the correction of matrix effects and variations in analytical procedures, leading to highly accurate and precise measurements.

Experimental Protocols

1. General Protocol for Quantitative Analysis of TBEP in Human Plasma using LC-MS/MS with **Tris(2-butyloxyethyl)phosphate-d27** Internal Standard

This protocol outlines a general procedure for the analysis of TBEP in human plasma. It is essential to validate the method in the specific laboratory environment.

- a. Materials and Reagents:
- Tris(2-butyloxyethyl)phosphate (TBEP) analytical standard



- Tris(2-butyloxyethyl)phosphate-d27 (in a suitable solvent like methanol or acetonitrile)
- Human plasma (blank)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- b. Preparation of Standards and Quality Controls:
- Prepare a stock solution of TBEP in methanol.
- Prepare a stock solution of **Tris(2-butyloxyethyl)phosphate-d27** in methanol.
- Create a series of working standard solutions of TBEP by serial dilution of the stock solution.
- Prepare a working internal standard solution of Tris(2-butyloxyethyl)phosphate-d27 at a fixed concentration (e.g., 100 ng/mL).
- Prepare calibration standards by spiking blank human plasma with the TBEP working solutions.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- c. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution (e.g., 10 μL of 100 ng/mL Tris(2butyloxyethyl)phosphate-d27).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.



- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- d. LC-MS/MS Parameters (Example):
- LC System: Agilent 1290 Infinity or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for reequilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for both TBEP and Tris(2-butyloxyethyl)phosphate-d27 need to be determined by direct infusion of the standards.
- 2. General Protocol for Quantitative Analysis of TBEP in Water Samples using GC-MS with Tris(2-butyloxyethyl)phosphate-d27 Internal Standard

This protocol provides a general workflow for analyzing TBEP in water samples.

- a. Sample Preparation (Solid-Phase Extraction SPE):
- Filter the water sample (e.g., 500 mL) to remove suspended solids.



- Spike the sample with a known amount of Tris(2-butyloxyethyl)phosphate-d27.
- Condition an SPE cartridge (e.g., C18) with appropriate solvents (e.g., ethyl acetate, methanol, and water).
- Load the water sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with a suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate).
- Concentrate the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
- b. GC-MS Parameters (Example):
- GC System: Agilent 7890B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or similar
- Inlet Temperature: 280°C
- Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) and hold.
- · Carrier Gas: Helium
- MS System: Single or triple quadrupole mass spectrometer
- Ionization Mode: Electron Ionization (EI), 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) or MRM, monitoring characteristic ions for TBEP and Tris(2-butyloxyethyl)phosphate-d27.

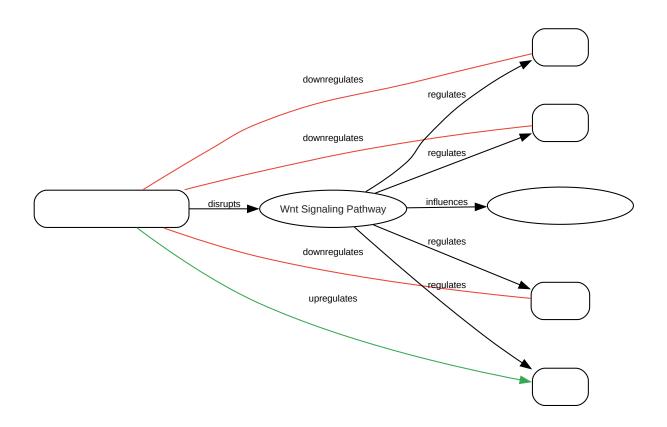


Toxicological Profile and Signaling Pathways of TBEP

Understanding the toxicological profile of TBEP is critical for drug development professionals, as it informs safety assessments. Studies have shown that TBEP can exhibit hepatotoxicity and has carcinogenic potential. It has also been found to impact developmental processes.

Wnt Signaling Pathway:

Research in zebrafish has indicated that TBEP can disrupt the Wnt signaling pathway, a critical pathway in embryonic development. Exposure to TBEP has been shown to upregulate the expression of axin1 and downregulate the expression of β-catenin, pkc, and wnt11. This disruption can lead to developmental abnormalities.



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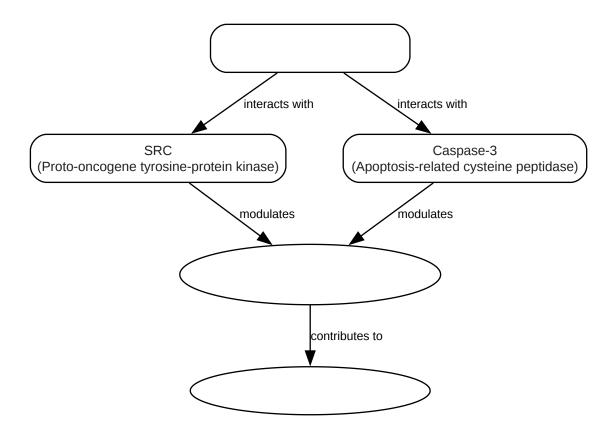


Caption: TBEP's disruption of the Wnt signaling pathway.

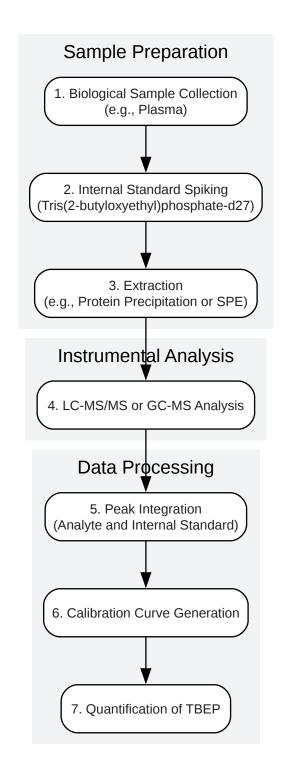
Potential Carcinogenic Mechanism:

Network toxicology and molecular docking studies have suggested a potential mechanism for TBEP-induced carcinogenicity involving the SRC and CASP3 proteins. This is an area of ongoing research.









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